molecular formula C24H20N+ B14420911 Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- CAS No. 80560-54-9

Pyridinium, 2,4-diphenyl-1-(phenylmethyl)-

Cat. No.: B14420911
CAS No.: 80560-54-9
M. Wt: 322.4 g/mol
InChI Key: KQDSKSJEAITHBP-UHFFFAOYSA-N
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Description

Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is a compound belonging to the class of pyridinium salts. Pyridinium salts are known for their structural diversity and significant roles in various natural products and bioactive pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- typically involves the reaction of pyridine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of a pyridinium ion, which is stabilized by the phenyl groups at the 2 and 4 positions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of pyridinium salts, including pyridinium, 2,4-diphenyl-1-(phenylmethyl)-, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridinium N-oxide, dihydropyridine derivatives, and various substituted pyridinium salts .

Mechanism of Action

The mechanism of action of pyridinium, 2,4-diphenyl-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Pyridinium bromide
  • Pyridinium iodide

Comparison

Pyridinium, 2,4-diphenyl-1-(phenylmethyl)- is unique due to the presence of phenyl groups at the 2 and 4 positions, which enhance its stability and reactivity compared to other pyridinium salts. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

80560-54-9

Molecular Formula

C24H20N+

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzyl-2,4-diphenylpyridin-1-ium

InChI

InChI=1S/C24H20N/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-18H,19H2/q+1

InChI Key

KQDSKSJEAITHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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